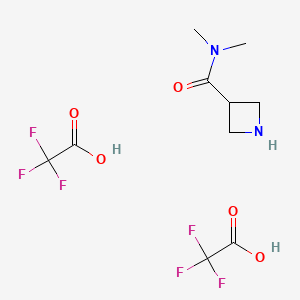![molecular formula C16H23BFNO3 B1445587 4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine CAS No. 873431-46-0](/img/structure/B1445587.png)
4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Overview
Description
The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki reactions . They are typically stable to air and water, making them useful in a variety of applications .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various spectroscopic methods including FT-IR, 1H NMR, 13C NMR, and MS spectroscopies . Additionally, the single crystal structure of similar compounds has been determined by X-ray diffraction .
Physical And Chemical Properties Analysis
Based on similar compounds, it’s likely that this compound is a colorless liquid or semi-solid at room temperature . More specific physical and chemical properties would depend on the exact structure of the compound.
Scientific Research Applications
-
Supercapacitors : Binary transition metal selenides have attracted considerable interest for supercapacitor applications due to their significant theoretical capacitance, easily tunable nanostructures, low cost, environmental friendliness, and high electrical conductivity .
-
Protonic Ceramic Electrochemical Cells : Intensive research on proton-conducting oxide materials has provided a basis for the development of intermediate-temperature protonic ceramic electrochemical cells .
-
Polytetrafluoroethylene (PTFE) Applications : PTFE is a well-known choice for coatings, insulation, thermal sealing, lubrication, bearings, and clinical applications .
-
Supercapacitors : Binary transition metal selenides have attracted considerable interest for supercapacitor applications due to their significant theoretical capacitance, easily tunable nanostructures, low cost, environmental friendliness, and high electrical conductivity .
-
Protonic Ceramic Electrochemical Cells : Intensive research on proton-conducting oxide materials has provided a basis for the development of intermediate-temperature protonic ceramic electrochemical cells .
-
Polytetrafluoroethylene (PTFE) Applications : PTFE is a well-known choice for coatings, insulation, thermal sealing, lubrication, bearings, and clinical applications .
Future Directions
The use of boronic esters in organic synthesis, particularly in carbon-carbon coupling reactions, is a well-established and active area of research . Future directions could include the development of new synthetic methods using this compound, or the exploration of its potential applications in medicinal chemistry or material science.
properties
IUPAC Name |
4-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BFNO3/c1-15(2)16(3,4)22-17(21-15)12-5-6-14(13(18)11-12)19-7-9-20-10-8-19/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJYRVSDQHWBGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]amine di hydrochloride](/img/structure/B1445505.png)
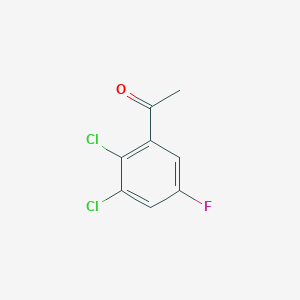
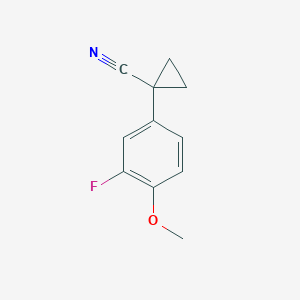
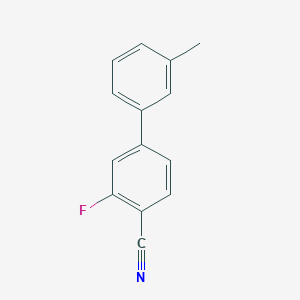
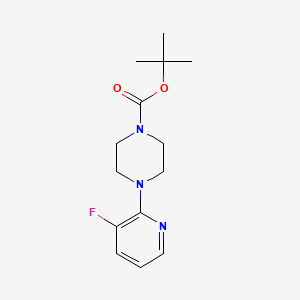
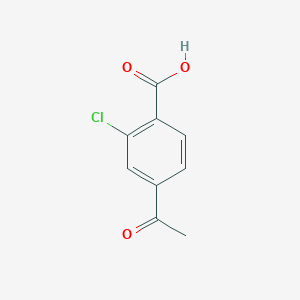
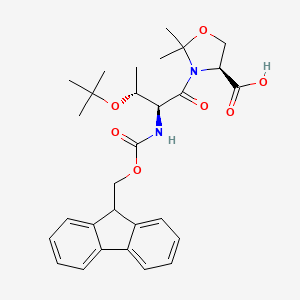
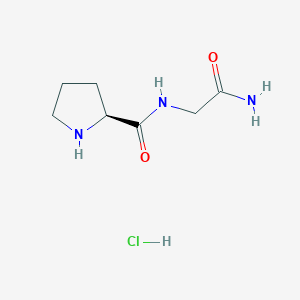
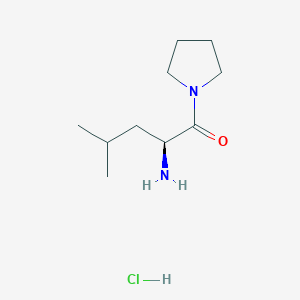
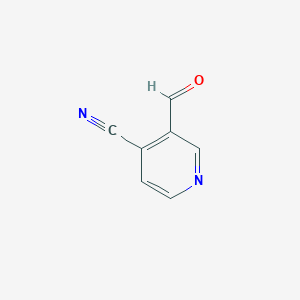
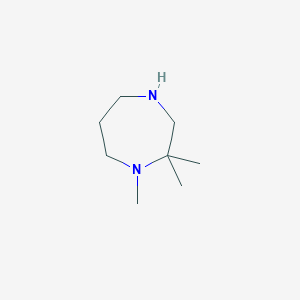
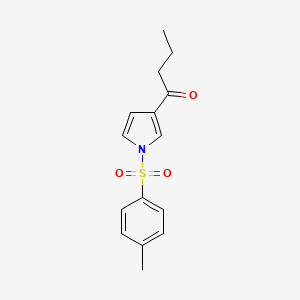
![3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445524.png)
